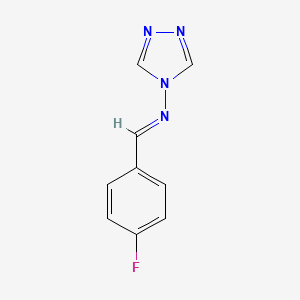

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

Description

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-, is a fluorinated triazole derivative synthesized through molecular docking-guided design for targeted therapeutic applications . Its structure incorporates a 4-fluorobenzylideneamino substituent, which enhances its binding affinity to biological targets such as integrin αvβ6—a protein implicated in cancer progression . This compound belongs to a class of 1,2,4-triazole derivatives known for their pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities . The fluorine atom at the para position of the benzylidene group improves metabolic stability and lipophilicity, facilitating cellular uptake .

Properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-9-3-1-8(2-4-9)5-13-14-6-11-12-7-14/h1-7H/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSAZKJYZXLBFPA-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NN2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/N2C=NN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19015-63-5 | |

| Record name | 4-(4-FLUOROBENZYLIDENEAMINO)-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- typically involves the reaction of 4-amino-1,2,4-triazole with 4-fluorobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, which facilitates the formation of the Schiff base . The general reaction scheme is as follows:

4-amino-1,2,4-triazole+4-fluorobenzaldehydeAcOH1,2,4-Triazole, 4-(4-fluorobenzylidenamino)-

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like ethanol or dichloromethane . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

The applications of 1,2,4-triazole derivatives are diverse, with notable uses in medicinal chemistry, technological applications, and as building blocks for biologically active compounds . Specifically, 1,2,4-triazole derivatives have demonstrated potent and selective anticancer activity .

Scientific Research Applications

- Anticancer activity Certain 1,2,4-triazole derivatives and their conjugates have exhibited anticancer activity against pediatric brain tumor cell lines CHLA-200 and SJGBM2 . In one study, three novel 1,2,4-triazole derivatives were synthesized: 4-(4-fluorobenzylidenamino)-3-hydrazino-5-mercapto-1,2,4-triazole (4FBAHMT, 2a ), 4-(3,4,5-trimethoxybenzylidenamino)-3-hydrazino-5-mercapto-1,2,4-triazole (TMOBAHMT, 2b ), and 4-(4-benzyloxy-2-methyloxbenzylidenamino)-3-hydrazino-5-mercapto-1,2,4-triazole (4BO2MOBAHMT, 2c ) .

- Target-specific anticancer drugs Fluorescent 1,2,4-triazole–peptide conjugates have been developed for target-specific anticancer drugs . The in vitro efficacy of these conjugates was tested against pediatric brain tumor cell lines (CHLA-200 & SJGBM2) and a human embryonic kidney cell line (HEK293) . The conjugates showed higher selectivity and cytotoxicity compared to temozolomide (TM), a control drug, against both cell lines. Furthermore, quantum-sized conjugates were nontoxic to the normal embryonic kidney cell line (HEK 293) .

- Antibacterial agents Triazole derivatives have significant antibacterial activity . For example, 4-amino-5-aryl-4 H-1,2,4-triazole derivatives were synthesized and screened for in vitro antibacterial properties against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens . One compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed the highest antibacterial activity, equivalent to ceftriaxone .

Data Table: Docking Scores of 1,2,4-Triazole Derivatives

The following table shows docking scores of 1,2,4-triazole derivatives (2a –c ) and their conjugates as a result of interactions with αvβ6 integrin.

| Entry | Abbreviation (Schiff base) | Docking Score | Entry | Abbreviation (Conjugate) | Docking Score |

|---|---|---|---|---|---|

| 2a | 4FBHAMT | –12.50 | 4a | LC-CNP-4FBHAMT | –19.50 |

| 2b | TMOBAHMT | –12.49 | 4b | LC-CNP-TMOBAHMT | –18.06 |

| 2c | 4BO2MOBAHMT | –12.98 | 4c | LC-CNP-4BO2MOBAHMT | –19.74 |

| TM | –11.64 | ||||

| CNPs | –10.34 | ||||

| LC | –10.6 |

Other Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazole, 4-(4-fluorobenzylidenamino)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,2,4-Triazole Derivatives

Key Observations :

- The fluorine atom in 4-(4-fluorobenzylidenamino)- enhances electron-withdrawing effects, improving receptor binding compared to methoxy (TMOBAHMT) or benzyloxy (4BO2MOBAHMT) substituents .

- Benzimidazole-triazole hybrids (e.g., 74c) exhibit synergistic antimicrobial activity due to dual heterocyclic cores, whereas the fluorinated derivative prioritizes anticancer selectivity .

- Piperazine-linked derivatives (e.g., 2j) show improved solubility but reduced cytotoxicity compared to fluorine-containing analogs .

Key Findings :

- Anticancer Activity: 4-(4-fluorobenzylidenamino)- demonstrates superior potency against pediatric brain tumor cells (IC50 = 0.8–1.2 μM) compared to temozolomide (control IC50 = 5–10 μM) .

- Antimicrobial Efficacy : Benzimidazole-triazole hybrids (74c) outperform standard triazole antifungals like propiconazole due to enhanced hydrogen bonding with β-tubulin .

- Synthetic Accessibility : Piperazine-linked derivatives (2j) achieve high yields (89%) but exhibit weaker bioactivity, highlighting a trade-off between synthetic ease and efficacy .

Pharmacokinetic and Pharmacodynamic Properties

- Acidity (pKa) : The fluorine substituent lowers the pKa of the triazole ring (≈4.5) compared to unsubstituted triazoles (pKa ≈9.95), enhancing solubility and membrane permeability .

- Targeted Delivery: Conjugates of 4-(4-fluorobenzylidenamino)- with carbon nanoparticles (CNPs) show selective cytotoxicity toward cancer cells (CHLA-200, SJGBM2) while sparing normal cells (HEK293) .

- Metabolic Stability : Fluorinated derivatives resist oxidative metabolism better than methoxy- or benzyloxy-substituted analogs, prolonging half-life in vivo .

Biological Activity

1,2,4-Triazoles are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,2,4-triazole, 4-(4-fluorobenzylidenamino)- stands out for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives are recognized for their varied pharmacological profiles including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for modulation of their biological activity through different substituents and functional groups.

The biological activity of 1,2,4-triazole derivatives often involves interaction with specific biological targets. For instance:

- Anticancer Activity : Many triazole derivatives exhibit anticancer effects by inhibiting key enzymes involved in tumor growth and proliferation. The compound 1,2,4-triazole, 4-(4-fluorobenzylidenamino)- has shown promising results in targeting cancer cell lines through mechanisms that may include apoptosis induction and cell cycle arrest.

- Antibacterial Activity : Studies indicate that triazole derivatives can disrupt bacterial cell wall synthesis or inhibit bacterial enzymes essential for survival. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

Recent research focused on the synthesis and evaluation of 1,2,4-triazole derivatives has highlighted their potential as anticancer agents. For example:

- A study synthesized several triazole-peptide conjugates and evaluated their efficacy against pediatric brain tumor cell lines (CHLA-200 & SJGBM2). The results indicated that these conjugates exhibited selective cytotoxicity compared to standard treatments like temozolomide .

Antibacterial Studies

The antibacterial properties of 1,2,4-triazole derivatives have also been extensively studied. A notable investigation reported that certain derivatives displayed significant inhibitory activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 5 µg/mL |

| 2 | B. subtilis | 10 µg/mL |

| 3 | P. aeruginosa | 15 µg/mL |

This table illustrates the effectiveness of selected triazole derivatives against common pathogens .

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that the triazole derivative significantly inhibited the proliferation of cancer cells through apoptosis pathways. The compound's ability to induce cell death was linked to its interaction with specific molecular targets involved in cancer progression .

Case Study 2: Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria. Results indicated that certain modifications to the triazole structure enhanced antibacterial activity significantly compared to traditional antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-fluorobenzylidenamino)-1,2,4-triazole?

The compound is typically synthesized via condensation reactions. A general method involves refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in absolute ethanol with catalytic glacial acetic acid. After refluxing for 4–18 hours, the product is isolated via solvent evaporation under reduced pressure, filtration, and recrystallization (e.g., water-ethanol mixtures yield ~65% purity) . Optimization of reaction conditions, including solvent choice and catalyst loading, is critical for reproducibility .

Q. Which spectroscopic techniques are essential for characterizing 1,2,4-triazole derivatives?

Structural confirmation requires multi-technique analysis:

- IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹).

- ¹H/¹³C NMR resolves substituent positions and confirms Schiff base formation (e.g., imine proton signals at δ 8.2–8.5 ppm).

- Mass spectrometry verifies molecular ion peaks and fragmentation patterns.

- Elemental analysis ensures purity (>95% C/H/N/S compliance) .

Q. How are in vitro antioxidant activities of triazole derivatives evaluated?

Three primary assays are used:

- Reducing power : Measures Fe³⁺ to Fe²⁺ reduction using potassium ferricyanide.

- Free radical scavenging : DPPH or ABTS radical inhibition quantified via UV-Vis.

- Metal chelation : Assesses binding to Fe²⁺/Cu²⁺ using ferrozine or bathocuproine .

Advanced Research Questions

Q. How does the 4-fluorobenzylidenamino group influence bioactivity compared to other substituents?

The fluorine atom enhances lipophilicity and metabolic stability, improving membrane penetration. Comparative studies show fluorinated derivatives exhibit higher antimicrobial and antifungal potencies (e.g., MIC values ≤1 µg/mL against Candida albicans) than non-halogenated analogs. This is attributed to enhanced halogen bonding with target enzymes like fungal lanosterol 14α-demethylase .

Q. What computational strategies predict tautomerism and protonation states in 1,2,4-triazoles?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level with IEFPCM solvation models calculates tautomeric equilibria. For 4-(4-fluorobenzylidenamino)-1,2,4-triazole, the 4H-tautomer is thermodynamically favored in aqueous phases. Proton affinity studies guide pH-dependent reactivity predictions, critical for drug design .

Q. How are structure-activity relationships (SARs) analyzed for antifungal triazoles?

SAR studies focus on:

- Substituent position : 4-fluorobenzylidenamino at position 4 enhances antifungal activity by 3–5-fold compared to meta-substituted analogs.

- Heterocyclic fusion : Condensed systems (e.g., triazolo-thiadiazoles) improve target affinity via π-π stacking with fungal cytochrome P450 enzymes.

- Docking validation : Molecular docking (e.g., using PDB:3LD6) correlates binding scores (ΔG ≤ -8.5 kcal/mol) with experimental IC₅₀ values .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies arise from assay variability (e.g., fungal strain differences) or pharmacokinetic factors. Robust protocols include:

- Standardized MIC/MBC testing (CLSI guidelines).

- In silico ADMET profiling to rule out false positives from poor bioavailability.

- Meta-analysis of >75 studies to identify substituent trends (e.g., 4-fluoro groups consistently improve efficacy) .

Q. How are toxicity profiles assessed for triazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.